

CBO-P11 off-target effects in cancer cell lines

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Compound of Interest		
Compound Name:	CBO-P11	
Cat. No.:	B12387859	Get Quote

Technical Support Center: CBO-P11

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **CBO-P11**. The information is designed to address specific issues that may be encountered during experiments involving this VEGF receptor inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CBO-P11?

CBO-P11 is a macrocyclic peptide derived from a region of vascular endothelial growth factor (VEGF) that is critical for its binding to VEGFR-2.[1] Its primary mechanism of action is to block the binding of VEGF to its receptors, VEGFR-1 and VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and migration.[1]

Q2: Are there any known off-target effects of **CBO-P11**?

Currently, there is a lack of publicly available data specifically documenting the off-target effects of **CBO-P11** on a broad range of kinases or other proteins. While its on-target interactions with VEGFR-1 and VEGFR-2 have been characterized, comprehensive selectivity profiling data is not readily available in the provided search results. It is a common challenge with many targeted inhibitors that they may interact with unintended molecules, which can lead to unexpected biological effects.[2][3][4][5]



Q3: My cells are showing a phenotype that is inconsistent with VEGF signaling inhibition after **CBO-P11** treatment. What could be the cause?

If you observe a phenotype that cannot be explained by the inhibition of the VEGF/VEGFR pathway, it is important to consider the possibility of off-target effects. This could also be due to pathway cross-talk, where inhibiting the primary target leads to feedback activation of other signaling pathways.[2][4] It is also crucial to perform dose-response experiments to ensure you are using an appropriate concentration of the inhibitor.[6]

Q4: How can I experimentally determine if the effects I am observing are due to off-targets of **CBO-P11**?

To investigate potential off-target effects, a multi-faceted approach is recommended:

- Use a Secondary Inhibitor: Employ a structurally different inhibitor of the VEGF/VEGFR pathway. If the same phenotype is observed, it is more likely to be an on-target effect.
- Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of VEGFR-1 and/or VEGFR-2. If the phenotype from genetic knockdown matches the phenotype from CBO-P11 treatment, it supports an on-target mechanism.[6]
- Kinase Profiling: A broad-spectrum kinase profiling assay can identify other kinases that **CBO-P11** may bind to.
- Rescue Experiments: If a specific off-target is identified, overexpressing a drug-resistant mutant of that target should rescue the cells from the inhibitor's effect.

Troubleshooting Guide



Issue	Possible Cause	Suggested Solution
Inconsistent results between experiments	Variability in cell culture conditions. 2. Degradation of CBO-P11 stock solution.	1. Standardize cell passage number, seeding density, and serum concentration. 2. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C.[1]
High levels of cell death at expected effective concentrations	1. The cell line may be particularly sensitive to VEGF signaling inhibition. 2. Potent off-target effects on survival pathways.	1. Perform a detailed dose- response curve to determine the optimal concentration. 2. Investigate apoptosis markers (e.g., cleaved caspase-3, Annexin V staining). 3. Consider performing a kinome- wide screen to identify potential off-target kinases essential for cell survival.
Lack of expected anti- proliferative effect	1. The cancer cell line may not be dependent on VEGF signaling for proliferation. 2. The cells may have intrinsic or acquired resistance mechanisms. 3. Suboptimal concentration of CBO-P11.	1. Confirm VEGFR expression and activation in your cell line. 2. Investigate downstream signaling pathways (e.g., MAPK activation) to confirm target engagement.[1] 3. Perform a dose-response study to ensure an effective concentration is being used.

Quantitative Data

Table 1: On-Target Activity of CBO-P11



Target/Process	IC50 Value	Reference
VEGF165 binding to VEGFR-1	70 nM (or 700 nM)*	[1]
VEGF165 binding to VEGFR-2	1.3 μΜ	[1]
Cell Proliferation	5.8 μΜ	[1]
Cell Migration	8.2 μΜ	[1]

^{*}Note: There is a discrepancy in the reported IC50 for VEGFR-1 binding between different sources, with one stating 70 nM and another 700 nM.

Table 2: Potential Off-Target Activity of CBO-P11

Off-Target	Binding Affinity (Kd) / IC50	Reference
Data Not Available	Data Not Available	N/A

Currently, there is no publicly available data on the specific off-targets of **CBO-P11**. Researchers are encouraged to perform their own selectivity profiling experiments.

Experimental Protocols Protocol 1: Kinase Profiling Assay

This protocol provides a general workflow for identifying potential off-target kinases of **CBO-P11**.

- Compound Preparation: Prepare a high-concentration stock solution of CBO-P11 in an appropriate solvent (e.g., DMSO).
- Assay Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., services from companies like Eurofins, Promega, or Reaction Biology). These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.



- Assay Execution: Submit the compound for screening at one or more concentrations (e.g., 1 μ M and 10 μ M). The service provider will perform the assays, typically using a radiometric, fluorescence, or luminescence-based method.
- Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.
 Analyze the data to identify kinases that are significantly inhibited by CBO-P11. A common cutoff for a significant "hit" is >50% inhibition.
- Hit Validation: For any identified off-target hits, it is crucial to perform secondary assays to confirm the interaction and determine the IC50 value.

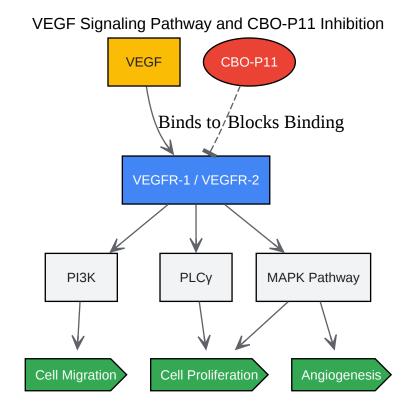
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess target engagement in a cellular context, which can help validate on- and off-target interactions.

- Cell Treatment: Treat intact cancer cells with CBO-P11 or a vehicle control for a defined period.
- Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
- Cell Lysis: Lyse the cells to release the proteins.
- Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
 The supernatant contains the soluble proteins.
- Protein Analysis: Collect the supernatant and analyze the protein levels of the target of interest (VEGFR-2) and any suspected off-targets using Western blotting or mass spectrometry. Ligand binding will stabilize the protein, leading to less aggregation at higher temperatures.
- Data Interpretation: A shift in the melting curve to a higher temperature in the presence of CBO-P11 indicates a direct interaction between the compound and the protein in the cellular environment.

Visualizations



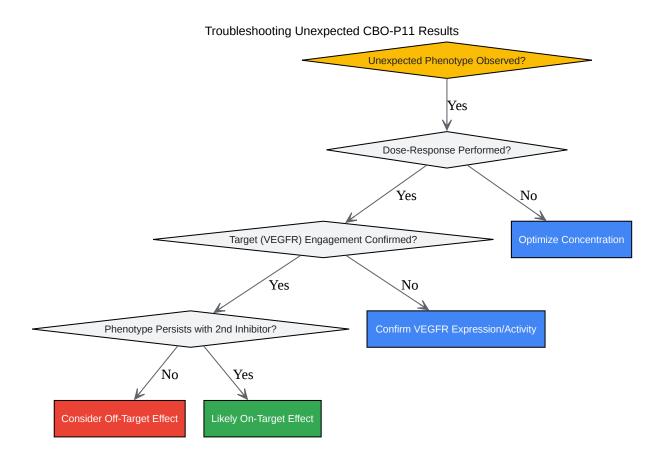




Broad Kinase Profiling Proteomic Approaches (e.g., CETSA) Identify Potential Off-Targets ('Hits') Hits Found Validate Hits (IC50, Cellular Assays) Genetic Validation (siRNA/CRISPR)

Confirm Off-Target Effect





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